4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile
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Overview
Description
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexene ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted cyclohexane derivative with a nitrile source under catalytic conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carbonitrile: A simpler analog with similar reactivity but lacking the propyl group.
Cyclohexanecarbonitrile: Another related compound with a fully saturated ring.
Methyl 1-cyclohexene-1-carboxylate: A compound with a similar ring structure but different functional groups.
Uniqueness
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C16H25N |
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Molecular Weight |
231.38 g/mol |
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C16H25N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6,13,15-16H,2-5,7-11H2,1H3 |
InChI Key |
DAKDKXYFQQLLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C#N |
Origin of Product |
United States |
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